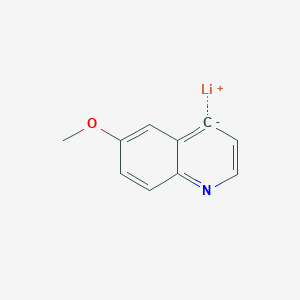

6-Methoxy-4-quinolyllithium

Beschreibung

6-Methoxy-4-quinolyllithium is an organometallic compound featuring a quinoline backbone substituted with a methoxy group at position 6 and a lithium atom at position 2. Its molecular formula is C₁₀H₈LiNO, derived from the parent 6-methoxyquinoline (C₁₀H₉NO) by replacing a hydrogen atom at position 4 with lithium. This substitution imparts strong nucleophilic and basic properties, making it valuable in organic synthesis, particularly in alkaloid synthesis. For example, Uskoković’s group utilized it as a key intermediate in the synthesis of quinotoxine, a precursor to quinine derivatives, via reactions with sodium hypochlorite and subsequent chlorination .

Eigenschaften

CAS-Nummer |

57935-41-8 |

|---|---|

Molekularformel |

C10H8LiNO |

Molekulargewicht |

165.1 g/mol |

IUPAC-Name |

lithium;6-methoxy-4H-quinolin-4-ide |

InChI |

InChI=1S/C10H8NO.Li/c1-12-9-4-5-10-8(7-9)3-2-6-11-10;/h2,4-7H,1H3;/q-1;+1 |

InChI-Schlüssel |

SVWIJSMKIUVXKZ-UHFFFAOYSA-N |

Kanonische SMILES |

[Li+].COC1=CC2=[C-]C=CN=C2C=C1 |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Structural and Reactivity Analysis

- Lithium vs. Halogen/Other Groups at C4: The lithium atom in this compound enhances its nucleophilicity, enabling direct coupling with electrophiles (e.g., ketones or esters in quinotoxine synthesis) . In contrast, 4-bromo-6-methoxyquinoline (Br at C4) is more suited for transition-metal-catalyzed cross-couplings, such as palladium-mediated arylations .

- Methoxy Position and Isomerism: Positional isomerism significantly impacts reactivity. For instance, methyl 7-methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylate (methoxy at C7) is a key intermediate in lenvatinib (anticancer drug) synthesis, whereas 6-methoxy derivatives are more common in antimalarial alkaloid pathways .

- Electron-Withdrawing vs. Electron-Donating Groups: The oxo (C4) and carboxylic acid (C3) groups in 6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid create an electron-deficient aromatic system, favoring electrophilic substitutions at specific positions. This contrasts with 6-methoxyquinoline, which lacks such polar groups and exhibits milder reactivity .

- Aldehyde Functionality: 6-Methoxyquinoline-4-carbaldehyde’s aldehyde group allows for nucleophilic additions (e.g., Grignard reactions), diverging from the lithium analog’s role as a nucleophile itself .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.